5-Fluoro-2,4-dinitrobenzoyl chloride

Description

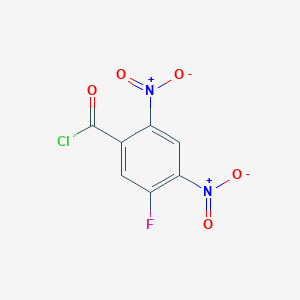

5-Fluoro-2,4-dinitrobenzoyl chloride is a fluorinated aromatic acyl chloride characterized by two nitro groups at the 2- and 4-positions and a fluorine atom at the 5-position. This compound is highly electrophilic due to the electron-withdrawing effects of the nitro and fluorine substituents, making it reactive toward nucleophiles such as amines and alcohols. Its primary applications include:

- Derivatization of amines: Used to form colored derivatives for qualitative and quantitative analysis of primary, secondary, and tertiary amines .

- Synthetic intermediates: Employed in the preparation of dyes, pharmaceuticals, and photographic materials .

The presence of fluorine enhances thermal stability and modulates solubility compared to non-fluorinated analogs.

Properties

IUPAC Name |

5-fluoro-2,4-dinitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFN2O5/c8-7(12)3-1-4(9)6(11(15)16)2-5(3)10(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGICISRJWXODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dinitrobenzoyl chloride typically involves the nitration of 5-fluorobenzoyl chloride. The nitration process introduces nitro groups at the 2- and 4-positions of the benzene ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups without over-nitration or decomposition of the starting material.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,4-dinitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Amides, esters, and thioesters.

Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-Fluoro-2,4-dinitrobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorinated aromatic compounds, which are important in materials science and pharmaceuticals.

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have been studied for their potential antitumor and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dinitrobenzoyl chloride is primarily based on its reactivity towards nucleophiles. The electron-withdrawing effects of the nitro groups and the fluorine atom increase the electrophilicity of the carbonyl carbon in the benzoyl chloride group, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2,4-dinitrobenzoyl Chloride

- Structure : Chlorine replaces fluorine at the 5-position.

- Reactivity : Chlorine is less electronegative than fluorine, leading to slightly reduced electron-withdrawing effects. This results in lower electrophilicity at the carbonyl carbon compared to the fluoro analog.

- Applications : Used in photographic element synthesis due to its light-sensitive properties .

- Molecular Formula : C₇H₂ClN₂O₅.

5-Fluoro-2-nitrobenzoyl Chloride

- Structure : Only one nitro group at the 2-position.

- Reactivity : Reduced electron withdrawal decreases electrophilicity, making it less reactive toward amines compared to the dinitro analog.

- Applications: Limited to mild acylation reactions in organic synthesis .

- Molecular Formula: C₇H₃ClFNO₃.

2-Chloro-5-fluorobenzoyl Chloride

- Structure : Chlorine at the 2-position and fluorine at the 5-position; lacks nitro groups.

- Reactivity : The absence of nitro groups drastically reduces electrophilicity, requiring harsher conditions for acylation.

- Applications : Intermediate in agrochemical and pharmaceutical manufacturing .

- Molecular Formula : C₇H₃Cl₂FO.

Comparative Data Table

Research Findings

- Electrophilicity and Stability: The dual nitro groups in this compound significantly enhance electrophilicity compared to mono-nitro or non-nitro analogs. Fluorine further stabilizes the molecule against hydrolysis relative to chlorine .

- Colorimetric Applications : Derivatives of 2,4-dinitrophenyl chloride (structurally similar but lacking fluorine) produce yellow to brown colors with amines, while fluorinated analogs may exhibit shifted absorption spectra due to fluorine’s inductive effects .

- Synthetic Utility : The chloro analog (5-chloro-2,4-dinitrobenzoyl chloride) is preferred in photochemical applications, whereas the fluoro variant’s stability makes it suitable for prolonged reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.